Ep300/CREBBP-IN-8

Description

Functional Redundancy and Homology of EP300 and CREBBP Proteins

The proteins E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are highly similar in structure and function. researchgate.netnih.gov They are often referred to together as p300/CBP. biologists.com These proteins are essential for the regulation of gene expression in various cellular processes, including cell growth, differentiation, and DNA repair. mdpi.comnih.gov Both EP300 and CREBBP are large proteins with multiple domains that allow them to interact with a wide array of other proteins. nih.gov This structural similarity enables them to act as scaffolds, bringing together different parts of the transcriptional machinery. nih.gov

Despite their similarities, EP300 and CREBBP are not entirely redundant and have unique roles in cellular function. nih.govgoogle.com Studies in mice have shown that while the combined loss of both proteins is detrimental, the individual deletion of either protein has distinct effects, particularly in the development of the germinal center B cells. nih.gov This suggests that while they can compensate for each other to some extent, they also have specialized functions. nih.gov

Role as Lysine (B10760008) Acetyltransferases (KATs)

EP300 and CREBBP are major lysine acetyltransferases (KATs), enzymes that add an acetyl group to lysine residues on other proteins. nih.govresearchgate.net This process, known as acetylation, is a key post-translational modification that can alter a protein's function, localization, and stability. The catalytic core of these proteins, known as the HAT domain, is responsible for this enzymatic activity. mdpi.comebi.ac.uk

The acetylation activity of EP300 and CREBBP is crucial for their role as transcriptional co-activators. researchgate.net By acetylating histones, the proteins that package DNA into chromatin, they can "relax" the chromatin structure. researchgate.net This makes the DNA more accessible to the transcriptional machinery, leading to gene activation. biologists.com

Broad Involvement in Gene Regulation and Cellular Processes

As master regulators, EP300 and CREBBP are involved in a vast number of cellular processes. mdpi.comnih.gov They participate in cell cycle regulation, apoptosis, and the DNA damage response. nih.gov Their widespread influence is highlighted by their interaction with over 400 different cellular proteins. google.comcellcentric.com

EP300 and CREBBP act as bridges, connecting sequence-specific transcription factors to the basal transcriptional machinery. nih.govresearchgate.net This interaction is fundamental to the initiation and regulation of transcription. They are recruited to specific gene promoters and enhancers by DNA-binding transcription factors. nih.gov Once there, they facilitate the assembly of the transcription pre-initiation complex, a key step in gene activation. researchgate.net

The acetyltransferase activity of EP300 and CREBBP is not limited to histones. They also acetylate a wide range of non-histone proteins, including transcription factors and other regulatory proteins. mdpi.comcellcentric.com This broad substrate scope allows them to have a far-reaching impact on cellular function.

EP300 and CREBBP are responsible for depositing several key histone acetylation marks, which are recognized as signals for active gene expression. nih.govnih.gov The most well-characterized of these are the acetylation of lysine 27 and lysine 18 on histone H3 (H3K27ac and H3K18ac). ebi.ac.uknih.govaging-us.com These marks are strongly associated with active enhancers and promoters. nih.govnih.gov They also contribute to the acetylation of other histone H3 lysines, such as H3K9 and H3K14. nih.govmdpi.com

Table 1: Key Histone Acetylation Marks Catalyzed by EP300/CREBBP

| Histone Mark | Function | References |

|---|---|---|

| H3K27ac | Marks active enhancers and promoters, associated with transcriptional activation. | ebi.ac.uknih.govbiorxiv.org |

| H3K18ac | Associated with active promoters and DNA replication. | nih.govebi.ac.uknih.gov |

| H3K9ac | Contributes to transcriptional activation. | nih.govmdpi.com |

| H3K14ac | Involved in transcriptional activation. | nih.govmdpi.com |

EP300 and CREBBP acetylate a diverse array of non-histone proteins, thereby modulating their activity. Some of their key substrates include:

p53: A tumor suppressor protein that is activated in response to cellular stress. Acetylation of p53 by EP300/CREBBP enhances its stability and transcriptional activity. researchgate.netbiorxiv.org

BCL6: A proto-oncogene that is a master regulator of the germinal center reaction. biorxiv.org

Estrogen Receptor (ER): A key driver of ER-positive breast cancer. EP300/CREBBP are core components of the ER transcriptional complex and their acetyltransferase activity is critical for ER signaling. biorxiv.org

Androgen Receptor (AR): A primary target in prostate cancer treatment. EP300/CREBBP play a significant role in the progression of prostate cancer and the response to endocrine therapy. nih.gov

FOXA1: A pioneer transcription factor that is crucial for the function of steroid receptors like ER and AR. biorxiv.orgnih.gov

PKM2: Pyruvate kinase M2, an enzyme involved in glycolysis. nih.govresearchgate.net

Table 2: Notable Non-Histone Substrates of EP300/CREBBP

| Substrate | Function | References |

|---|---|---|

| p53 | Tumor suppressor, stress response. | researchgate.netbiorxiv.org |

| BCL6 | Proto-oncogene, germinal center regulation. | biorxiv.orgresearchgate.net |

| Estrogen Receptor | Steroid hormone receptor, drives ER+ breast cancer. | google.combiorxiv.org |

| Androgen Receptor | Steroid hormone receptor, drives prostate cancer. | nih.govresearchgate.net |

| FOXA1 | Pioneer transcription factor. | biorxiv.orgnih.gov |

| PKM2 | Glycolytic enzyme. | nih.govresearchgate.net |

Acetylation of Histone Proteins and Non-Histone Proteins

Significance of EP300 and CREBBP in Normal Hematopoiesis and Immune Responses

The proper functioning of EP300 and CREBBP is critical for the development and maintenance of a healthy hematopoietic system and for effective immune responses. mdpi.comnih.gov Hematopoiesis, the process by which all mature blood cells are formed, relies on a precise regulation of gene expression, a process in which EP300 and CREBBP are deeply involved. mdpi.com They interact with key hematopoietic regulators such as the Gata and Runx families of transcription factors, which are essential for the self-renewal of hematopoietic stem cells (HSCs) and their differentiation into various blood cell lineages. mdpi.com

Specifically, a full complement of functional CREBBP is essential for the self-renewal and differentiation of HSCs, while EP300 is crucial for proper hematopoietic differentiation. nih.gov The activity of at least one of these acetyltransferases is indispensable for B-cell development and survival. nih.gov

In the context of the immune system, EP300 and CREBBP are involved in regulating the differentiation and function of multiple immune cells. nih.gov They play a role in the germinal center (GC) reaction, a critical stage of the humoral immune response where B-cells mature. nih.govcellcentric.com Both proteins regulate common and distinct transcriptional programs within different compartments of the germinal center. cellcentric.com Their involvement extends to the regulation of T regulatory cells (Tregs), a subset of CD4+ T-cells with significant immunosuppressive functions. nih.gov The dysregulation of EP300 and CREBBP has been linked to immune escape in certain cancers, highlighting their importance in tumor immune surveillance. nih.gov

The intricate involvement of EP300 and CREBBP in these fundamental biological processes underscores their significance as therapeutic targets. The development of inhibitors like Ep300/CREBBP-IN-8 provides a valuable tool for studying the roles of these acetyltransferases and for exploring potential therapeutic interventions in diseases where their function is dysregulated. nih.gov

Detailed Research Findings on this compound

This compound has demonstrated potent inhibitory activity against both EP300 and CREBBP. In biochemical assays, it exhibits half-maximal inhibitory concentrations (IC50) of 0.014 μM and 0.018 μM for EP300 and CREBBP, respectively. medchemexpress.com Furthermore, it effectively inhibits the intracellular activity of H3K27 acetylation with an IC50 of 0.016 μM. medchemexpress.com

Preclinical studies have explored the effects of this inhibitor on cancer cell lines. For instance, treatment with this compound was found to inhibit the growth of LK2 and TE-8 cancer cells, with GI50 values (the concentration required to inhibit cell growth by 50%) of 85.917 μM and 112.922 μM, respectively. medchemexpress.com In a mouse model, oral administration of this compound at a dose of 6.25 mg/kg twice daily for 11 days resulted in a 42% inhibition of tumor volume. medchemexpress.com

The mechanism of action for inhibitors of EP300/CREBBP, such as this compound, involves the disruption of critical signaling pathways in cancer cells. For example, in prostate cancer cells, inhibition of EP300/CREBBP has been shown to significantly disrupt the androgen receptor (AR)-regulated transcriptome and the binding of the receptor to chromatin. nih.gov This is achieved by reducing the expression of the AR gene itself. nih.gov Similarly, the inhibitor hinders the glucocorticoid receptor (GR)-regulated transcriptome and its binding, which is linked to diminished binding of the pioneer transcription factor FOXA1 to chromatin. nih.gov

In breast cancer, particularly estrogen receptor-positive (ER+) breast cancer, the inhibition of EP300/CREBBP acetyltransferase activity has been shown to potently suppress both in vitro and in vivo growth of cancer cell lines. plos.org This suppression of ER-dependent transcription is achieved by targeting lineage-specific enhancers that are defined by FOXA1. plos.org

Interactive Data Table: In Vitro and In Vivo Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EP300 | 0.014 μM | medchemexpress.com |

| IC50 | CREBBP | 0.018 μM | medchemexpress.com |

| IC50 | Intracellular H3K27Ac | 0.016 μM | medchemexpress.com |

| GI50 | LK2 cells | 85.917 μM | medchemexpress.com |

| GI50 | TE-8 cells | 112.922 μM | medchemexpress.com |

| Tumor Volume Inhibition | Mouse model | 42% | medchemexpress.com |

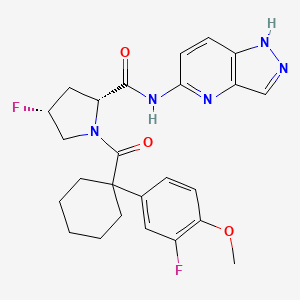

Structure

3D Structure

Properties

Molecular Formula |

C25H27F2N5O3 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(2R,4R)-4-fluoro-1-[1-(3-fluoro-4-methoxyphenyl)cyclohexanecarbonyl]-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H27F2N5O3/c1-35-21-7-5-15(11-17(21)27)25(9-3-2-4-10-25)24(34)32-14-16(26)12-20(32)23(33)30-22-8-6-18-19(29-22)13-28-31-18/h5-8,11,13,16,20H,2-4,9-10,12,14H2,1H3,(H,28,31)(H,29,30,33)/t16-,20-/m1/s1 |

InChI Key |

IQSXIRMYLOUTLS-OXQOHEQNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F |

Origin of Product |

United States |

Mechanistic Understanding of Ep300/crebbp in 8 Inhibition

Characterization of Ep300/CREBBP-IN-8 as a Potent and Selective Inhibitor of EP300 and CREBBP

This compound has been identified as a potent inhibitor of both EP300 and CREBBP. medchemexpress.com It demonstrates significant activity in biochemical assays, effectively disrupting the catalytic functions of these enzymes at low concentrations. medchemexpress.combiorxiv.org The inhibitory concentration (IC50) values highlight its potency against both paralogs. medchemexpress.com

| Target Enzyme | IC50 (μM) | Reference |

|---|---|---|

| EP300 | 0.014 | medchemexpress.com |

| CREBBP | 0.018 | medchemexpress.com |

The selectivity of inhibitors for EP300/CREBBP is a critical aspect of their characterization, as these enzymes share high sequence identity, particularly in their acetyltransferase active sites. nih.govnih.govresearchgate.net Research has focused on developing compounds that can distinguish between these two enzymes or selectively target them over other histone acetyltransferases. foghorntx.combiorxiv.org The development of such selective inhibitors allows for a more precise investigation of the individual functions of EP300 and CREBBP in both normal and pathological cellular processes. biorxiv.org

Direct Inhibition of Acetyltransferase Activity of EP300 and CREBBP

This compound functions by directly inhibiting the histone acetyltransferase (HAT) activity of EP300 and CREBBP. frontiersin.orgresearchgate.net This enzymatic activity is central to their role as transcriptional co-activators, as it involves the transfer of an acetyl group from a cofactor, typically acetyl-CoA, to lysine (B10760008) residues on histone tails and other proteins. nih.govuef.fi This post-translational modification is generally associated with a more open chromatin structure and transcriptional activation. nih.govresearchgate.netuef.fi

The mechanism of inhibition for compounds in this class often involves competition with the acetyl-CoA cofactor for binding to the enzyme's active site. nih.govnih.govuef.fi The potency of these inhibitors, as measured by their IC50 values, can be influenced by the concentration of acetyl-CoA used in biochemical assays, indicating a competitive mode of action. nih.govnih.gov By blocking the HAT domain, inhibitors like this compound prevent the acetylation of key substrates, thereby disrupting the downstream signaling pathways that are dependent on this enzymatic activity. frontiersin.orgresearchgate.netnih.gov

Impact on Histone Acetylation Dynamics in Preclinical Models

The inhibition of EP300 and CREBBP by this compound has profound effects on histone acetylation patterns in preclinical cancer models. medchemexpress.combiorxiv.orgfrontiersin.org This modulation of the epigenetic landscape is a key consequence of its mechanism of action and underlies its anti-tumor activity.

Treatment with EP300/CREBBP inhibitors leads to a significant reduction in the acetylation of specific lysine residues on histone H3, most notably H3K27ac. medchemexpress.combiorxiv.orgfrontiersin.org H3K27ac is a hallmark of active enhancers and promoters, and its levels are tightly regulated by the HAT activity of EP300/CREBBP. nih.govnih.govaacrjournals.org Studies have shown that this compound can inhibit intracellular H3K27ac activity with an IC50 of 0.016 μM. medchemexpress.com This reduction in H3K27ac is a direct consequence of the inhibitor's on-target activity and serves as a reliable biomarker for target engagement. cellcentric.complos.org In addition to H3K27ac, inhibition of EP300/CREBBP can also affect other acetylation sites, such as H3K18ac. cellcentric.comnih.govbiorxiv.org

| Histone Mark | Effect of Inhibition | Reference |

|---|---|---|

| H3K27Ac | Profound Reduction | medchemexpress.comcellcentric.combiorxiv.orgfrontiersin.orgnih.govplos.orgbiorxiv.org |

| H3K18Ac | Reduction | cellcentric.comnih.govbiorxiv.org |

EP300 and CREBBP are highly enriched at enhancers and super-enhancers, which are critical regulatory elements that drive the expression of key oncogenes. nih.govaacrjournals.orgnih.gov By reducing H3K27ac levels, inhibitors of EP300/CREBBP effectively decommission these enhancers, leading to the downregulation of their target genes. nih.govnih.govaacrjournals.org This is particularly impactful at super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, and are associated with genes that define cell identity and are critical for tumor cell proliferation. nih.govaacrjournals.orgnih.gov The disruption of super-enhancer function has been shown to suppress the expression of important oncogenes like MYC and IRF4. nih.gov

Molecular Consequences of this compound on Transcriptional Programs

The inhibition of EP300/CREBBP acetyltransferase activity and the subsequent alteration of the histone code have significant downstream consequences on gene expression, particularly affecting the transcriptional programs driven by steroid hormone receptors. medchemexpress.comfrontiersin.orgresearchgate.net

EP300 and CREBBP are crucial co-activators for several steroid receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), and Glucocorticoid Receptor (GR). frontiersin.orgresearchgate.netnih.govmdpi.com These receptors are transcription factors that, upon ligand binding, regulate gene networks involved in cell growth, differentiation, and proliferation. mdpi.com In many hormone-dependent cancers, such as prostate and breast cancer, the activity of these receptors is a key driver of tumorigenesis. nih.govmdpi.com

Inhibition of EP300/CREBBP has been shown to disrupt the transcriptional activity of these receptors. frontiersin.orgresearchgate.netnih.gov For instance, in prostate cancer models, EP300/CREBBP inhibition impairs the AR-regulated transcriptome and reduces AR chromatin binding, partly by downregulating AR gene expression. researchgate.netnih.govnih.gov Similarly, it hinders the GR-regulated transcriptome and receptor binding. researchgate.netnih.govnih.gov However, the effect on GR signaling appears to be linked to a reduction in the chromatin binding of the pioneer factor FOXA1, rather than a decrease in GR expression itself. nih.govnih.gov

In the context of estrogen receptor-positive (ER+) breast cancer, the acetyltransferase activity of CREBBP/EP300 is critical for ER signaling. nih.govbiorxiv.org Inhibitors suppress ER-dependent transcription by targeting lineage-specific enhancers that are defined by the pioneer factor FOXA1. plos.orgbiorxiv.org This leads to the inhibition of estrogen-regulated genes and a subsequent block in the proliferation of ER+ breast cancer cells. plos.orgnih.gov

Repression of Oncogenic Gene Expression (e.g., MYC, IRF4, MYB)

Inhibition of the histone acetyltransferases (HATs) EP300 and CREBBP by compounds such as this compound has been shown to significantly repress the expression of key oncogenic genes, including MYC, IRF4, and MYB, particularly in hematological malignancies. nih.govnih.gov This repression is a direct consequence of the inhibitor's effect on histone acetylation at critical gene regulatory regions.

Specifically, the inhibition of the CREBBP/EP300 bromodomain leads to a reduction in H3K27ac levels at enhancers. nih.gov This acute loss of H3K27ac from these regulatory elements suppresses the production of enhancer RNAs (eRNAs) and subsequently downregulates the expression of enhancer-driven oncogenes like MYC, MYB, and IRF4. nih.gov In multiple myeloma, for instance, the IRF4/MYC signaling axis is a critical driver of disease progression. Inhibition of CREBBP/EP300 bromodomains significantly reduces H3K18ac and H3K27ac at the IRF4 super-enhancer and its transcription start site, leading to the direct inhibition of IRF4 and its downstream target, cMYC. nih.gov This targeted suppression of oncogenic transcription has been observed to decrease the viability of multiple myeloma cell lines. nih.gov

Similarly, in anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL), the depletion of EP300 has been found to repress the expression of oncogenes such as MYC, IRF4, and MYB. nih.gov This effect is consistent with treatments using HAT or bromodomain inhibitors, underscoring the central role of EP300 in maintaining the expression of these critical oncogenes. nih.gov In chronic myeloid leukemia (CML), CREBBP/EP300 are highly abundant in the super-enhancer regions of the oncogenes GATA1, MYC, and MYB. nih.govresearchgate.net Inhibition of the CREBBP/EP300 bromodomain reduces H3K27ac levels, which in turn inhibits the expression of these oncogenes and their target genes. nih.gov

The table below summarizes the impact of EP300/CREBBP inhibition on key oncogenes in different cancer models.

| Cancer Type | Key Oncogenes Affected | Mechanism of Repression | Reference |

| Multiple Myeloma | IRF4, MYC | Reduction of H3K18ac and H3K27ac at the IRF4 super-enhancer. nih.gov | nih.gov |

| Anaplastic Large Cell Lymphoma | MYC, IRF4, MYB | Depletion of EP300 leads to repression of oncogene expression. nih.gov | nih.gov |

| Hodgkin Lymphoma | MYC, IRF4 | EP300 depletion significantly impairs MYC and IRF4 expression. nih.gov | nih.gov |

| Chronic Myeloid Leukemia | GATA1, MYC, MYB | Reduction of H3K27ac levels in super-enhancer regions. nih.gov | nih.gov |

Influence on Specific Transcription Factor Activity (e.g., FOXA1)

The inhibitory action of compounds like this compound extends to the modulation of specific transcription factor activity, a key example being the pioneer transcription factor FOXA1, particularly in the context of prostate and breast cancers. nih.govbiorxiv.orgbiorxiv.orgmedchemexpress.complos.org

In prostate cancer, the inhibition of EP300/CREBBP acetyltransferase activity has been shown to significantly impair the signaling of both the androgen receptor (AR) and the glucocorticoid receptor (GR). nih.govmedchemexpress.com While the effect on AR is primarily through the downregulation of the AR gene itself, the impact on GR signaling is mechanistically linked to FOXA1. nih.gov Research has revealed a substantial loss of FOXA1 chromatin binding following EP300/CREBBP acetyltransferase inhibition. nih.gov This reduction in FOXA1 binding to chromatin subsequently restricts GR signaling, highlighting the critical role of EP300/CREBBP in maintaining FOXA1's function as a key regulator of GR activity. nih.govmedchemexpress.com

Similarly, in estrogen receptor-positive (ER+) breast cancer, the inhibition of CREBBP/EP300 acetyltransferase activity has been demonstrated to suppress ER-dependent transcription by targeting lineage-specific enhancers that are defined by FOXA1. biorxiv.orgbiorxiv.orgplos.org This suggests that the enzymatic activity of CREBBP/EP300 is crucial for the function of FOXA1-bound enhancers, which in turn drive the expression of genes critical for the proliferation of ER+ breast cancer cells. biorxiv.orgplos.org

The following table details the influence of EP300/CREBBP inhibition on FOXA1 activity and its downstream consequences.

| Cancer Type | Effect on FOXA1 | Downstream Consequence | Reference |

| Prostate Cancer | Substantial loss of FOXA1 chromatin binding. nih.gov | Restricted Glucocorticoid Receptor (GR) signaling. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| ER+ Breast Cancer | Targets FOXA1-bound, lineage-specific enhancers. biorxiv.orgbiorxiv.orgplos.org | Suppression of ER-dependent transcription and proliferation. biorxiv.orgplos.org | biorxiv.orgbiorxiv.orgplos.org |

Cellular Pathway Perturbations Induced by this compound in Preclinical Settings

Cell Cycle Regulation

In preclinical studies, the inhibition of EP300/CREBBP has been consistently shown to perturb cell cycle regulation, often leading to cell cycle arrest. nih.govresearchgate.netbiorxiv.orgresearchgate.net This effect is a downstream consequence of the repression of key oncogenic drivers and their target genes that are essential for cell cycle progression.

For example, in multiple myeloma, the inhibition of the CREBBP/EP300 bromodomain, which leads to the suppression of the IRF4/MYC axis, results in cell cycle arrest. nih.gov Similarly, in chronic myeloid leukemia (CML), the inhibition of CREBBP/EP300 leads to the downregulation of GATA1 and MYC and their target genes, such as CCND1 (which encodes Cyclin D1), causing a halt in the cell cycle. nih.govresearchgate.net

Furthermore, independent inhibition of EP300 in human cells results in the differential expression of genes involved in regulating the cell cycle. biorxiv.org Studies on patient-derived adult T-cell leukemia/lymphoma (ATLL) cell lines with EP300 mutations have revealed a protracted cell cycle, further underscoring the role of EP300 in maintaining normal cell cycle progression. biorxiv.org In some cancer cell lines, inhibition of CREBBP/EP300 has been observed to cause cell cycle arrest at the G2 phase. researchgate.net

The table below summarizes the effects of EP300/CREBBP inhibition on cell cycle regulation in various cancer models.

| Cancer Type | Effect on Cell Cycle | Associated Gene Expression Changes | Reference |

| Multiple Myeloma | Cell cycle arrest | Suppression of IRF4/MYC axis | nih.gov |

| Chronic Myeloid Leukemia | Cell cycle arrest | Downregulation of GATA1, MYC, and CCND1 nih.gov | nih.govresearchgate.net |

| Adult T-cell Leukemia/Lymphoma | Protracted cell cycle | Differential expression of cell cycle regulating genes | biorxiv.org |

| Triple-Negative Breast Cancer | G2 phase arrest | Decreased expression of CREBBP | researchgate.net |

Apoptosis Induction

A significant cellular consequence of inhibiting EP300/CREBBP in preclinical cancer models is the induction of apoptosis, or programmed cell death. nih.govbiorxiv.orgbiorxiv.org This pro-apoptotic effect is often linked to the suppression of critical survival pathways and the accumulation of cellular stress.

In multiple myeloma, the inhibition of the CREBBP/EP300 bromodomain, following the suppression of the IRF4/MYC axis, leads to apoptosis. nih.gov In head and neck squamous cell carcinoma (HNSCC) models, particularly those with CREBBP/EP300 mutations, the inhibition of CREBBP in combination with radiation leads to increased early apoptosis. biorxiv.orgbiorxiv.org This is evidenced by increased TUNEL staining and caspase 3 activation, indicating the activation of the apoptotic cascade. biorxiv.org

The induction of apoptosis by EP300/CREBBP inhibitors has also been observed in other cancer types, such as triple-negative breast cancer, where it occurs in a dose-dependent manner. researchgate.net These findings collectively suggest that targeting EP300/CREBBP can effectively trigger the apoptotic machinery in cancer cells that are dependent on these coactivators for survival.

The table below provides an overview of the apoptotic effects of EP300/CREBBP inhibition in different preclinical settings.

| Cancer Type | Apoptotic Effect | Mechanistic Insight | Reference |

| Multiple Myeloma | Induction of apoptosis | Downstream of IRF4/MYC suppression | nih.gov |

| Head and Neck Squamous Cell Carcinoma | Increased early apoptosis (in combination with radiation) | Increased TUNEL staining and caspase 3 activation biorxiv.org | biorxiv.orgbiorxiv.org |

| Triple-Negative Breast Cancer | Induction of apoptosis | Dose-dependent effect | researchgate.net |

DNA Damage Response and Repair Mechanisms

The inhibition of EP300/CREBBP has a profound impact on the DNA damage response (DDR) and repair mechanisms, a critical aspect of its anticancer activity. mdpi.comoup.compnas.org These acetyltransferases are known to play a key role in various DNA repair pathways, and their inhibition can sensitize cancer cells to DNA-damaging agents.

Studies have shown that cells with mutations in CREBBP or EP300 are more sensitive to oxidative DNA damage and exhibit defective base excision repair (BER). oup.com This is associated with reduced activity of the DNA glycosylase OGG1 and decreased acetylation of other BER factors like DNA polymerase β and PCNA. oup.com

In the context of radiation therapy, inhibition of EP300/CREBBP has been shown to lead to an increased induction of DNA damage, as indicated by a greater number of γ-H2AX foci, particularly in cells harboring CREBBP mutations. biorxiv.org This suggests that the inhibition of these acetyltransferases impairs the cell's ability to efficiently repair DNA double-strand breaks induced by radiation.

A key mechanism through which EP300/CREBBP inhibition affects DNA repair is the repression of homologous recombination (HR), a major pathway for the error-free repair of DNA double-strand breaks. biorxiv.orgnih.govresearchgate.net This repression of HR is a critical factor in the synthetic cytotoxicity observed when EP300/CREBBP inhibitors are combined with DNA-damaging agents like radiation. biorxiv.orgnih.govresearchgate.net

In HNSCC cells with CREBBP/EP300 mutations, the inhibition of CREBBP leads to a significant reduction in the formation of BRCA1 foci following radiation. biorxiv.org BRCA1 is a key protein in the HR pathway, and its reduced recruitment to sites of DNA damage indicates a compromised HR process. This impairment of HR is a primary contributor to the radiosensitization effect observed with EP300/CREBBP inhibition. biorxiv.orgnih.govresearchgate.net The repression of homologous recombination by targeting the histone acetyltransferase function of CREBBP/EP300 represents a promising strategy for enhancing the efficacy of radiation therapy in tumors with specific genetic backgrounds. nih.govresearchgate.net

The following table summarizes the effects of EP300/CREBBP inhibition on DNA damage response and homologous recombination.

| Cellular Process | Effect of EP300/CREBBP Inhibition | Key Molecular Changes | Reference |

| Base Excision Repair (BER) | Defective BER, increased sensitivity to oxidative damage | Reduced OGG1 activity, decreased acetylation of DNA polymerase β and PCNA. oup.com | oup.com |

| DNA Damage Response | Increased induction of DNA damage (γ-H2AX foci) following radiation biorxiv.org | Particularly in cells with CREBBP mutations. biorxiv.org | biorxiv.org |

| Homologous Recombination (HR) | Repression of HR | Significantly reduced BRCA1 foci formation following radiation. biorxiv.org | biorxiv.orgnih.govresearchgate.net |

Base Excision Repair Modulation

The inhibition of EP300/CREBBP by compounds such as this compound has significant implications for the Base Excision Repair (BER) pathway, a crucial mechanism for repairing oxidative DNA damage. The lysine acetyltransferase (KAT) activity of EP300 and its homolog CREBBP (CBP) is integral to the proper functioning of BER, and its disruption can lead to genomic instability. oup.comresearchgate.netoup.com

EP300/CBP are known to acetylate and thereby modulate the activity of several key proteins involved in the BER pathway. oup.comresearchgate.net This includes DNA glycosylases, which are responsible for recognizing and excising damaged bases, as well as other downstream factors like DNA polymerase β and Proliferating Cell Nuclear Antigen (PCNA). oup.comnih.gov

Research using lymphoblastoid cell lines from individuals with Rubinstein-Taybi syndrome (RSTS), a condition caused by mutations in the CREBBP or EP300 genes, has provided significant insights into this mechanism. oup.comresearchgate.netoup.com These studies have demonstrated that cells with compromised EP300/CBP function exhibit increased sensitivity to oxidative DNA damage and a defective BER process. oup.comresearchgate.netoup.comnih.gov

A primary mechanism for this compromised repair is the reduced acetylation and subsequent activity of 8-oxoguanine DNA glycosylase (OGG1), the enzyme that initiates BER for one of the most common oxidative DNA lesions, 8-oxoguanine. oup.comresearchgate.net Studies have shown that p300-mediated acetylation of OGG1 is critical for its DNA repair activity in vivo. oup.com In cells with mutated EP300 or CREBBP, there are lower levels of OGG1 acetylation, which impairs the initiation of the BER process. oup.comresearchgate.net This leads to an accumulation of oxidative lesions. oup.com

Furthermore, the influence of EP300/CBP extends to other components of the BER machinery. Reduced acetylation of DNA polymerase β and PCNA has also been observed in cells with deficient EP300/CBP function, suggesting a broader disruption of the BER pathway. oup.comnih.gov The inhibition of EP300/CBP's KAT activity, therefore, represents a critical point of intervention that modulates the base excision repair cascade, ultimately impacting genome stability. oup.combiorxiv.org

The table below summarizes the key BER factors modulated by EP300/CBP acetylation and the observed consequences of reduced function.

| Modulated Protein | Function in BER | Consequence of Reduced EP300/CBP-mediated Acetylation |

| OGG1 | Recognizes and excises 8-oxoguanine bases. | Reduced glycosylase activity, impairing the initiation of BER. oup.comresearchgate.net |

| DNA polymerase β | Fills the single-nucleotide gap after base removal. | Reduced acetylation, potentially affecting repair synthesis. oup.comnih.gov |

| PCNA | Acts as a scaffold for various DNA repair proteins. | Reduced acetylation, potentially disrupting the coordination of repair. oup.comnih.gov |

| APE1 | Processes the apurinic/apyrimidinic (AP) site after glycosylase action. | Acetylation by p300 regulates its transcriptional activity, though direct impact on repair activity modulation is also noted. nih.gov |

| TDG | Removes mismatched bases like G/T and G/U. | Acetylation by EP300/CBP links DNA repair and transcription. nih.gov |

Role of Ep300/crebbp in Preclinical Disease Pathophysiology

Aberrant EP300/CREBBP Function in Oncogenesis

The function of EP300 and CREBBP in cancer is complex and context-dependent, with evidence supporting their roles as both tumor suppressors and oncogenes. nih.govnih.gov Dysregulation of these proteins and the complexes they form is a critical factor in the initiation and progression of many cancers, including hematological malignancies and solid tumors. nih.govresearchgate.net Their aberrant function can stem from genetic mutations, altered expression levels, or disruptions in the protein complexes they are part of. nih.govnih.gov

In many hematological cancers, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EP300 and CREBBP act as tumor suppressors. nih.govnih.gov Inactivating mutations in these genes are among the most common genetic alterations in these diseases. nih.govcellcentric.com This loss of function is thought to facilitate malignant transformation by disrupting signaling pathways that control terminal differentiation and by promoting the activity of oncogenes like BCL6. nih.govcellcentric.com Conversely, in other contexts, these proteins can promote cancer. For instance, EP300 directly modulates the expression of the oncogenic transcription factors MYC and IRF4 in anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL). nih.gov

Genetic alterations in CREBBP and EP300 are frequently observed across a wide spectrum of human cancers. biorxiv.org In hematological malignancies, mutations in these genes are particularly prevalent. nih.gov For example, CREBBP mutations are found in approximately 60.4% of follicular lymphoma (FL) cases and 13.8% of diffuse large B-cell lymphoma (DLBCL) cases. biorxiv.org Similarly, EP300 mutations are common in certain lymphomas and multiple myeloma. nih.gov These genetic abnormalities include gene mutations, copy number variations, and structural variations, which significantly impact protein function. nih.gov

| Cancer Type | Gene | Mutation Frequency | Mutation Type |

|---|---|---|---|

| Follicular Lymphoma (FL) | CREBBP | ~60% | Missense, Frameshift/Nonsense |

| Diffuse Large B-cell Lymphoma (DLBCL) | CREBBP | ~14-40% | Frameshift/Nonsense, Missense |

| Adult T-cell Leukemia–Lymphoma (ATLL - North American) | EP300 | ~20% | Not specified |

| Angioimmunoblastic T-cell Lymphoma (AITL) | EP300 | ~22% | Not specified |

| Multiple Myeloma (MM) | EP300 | ~12% | Not specified |

| Pediatric Acute Lymphoblastic Leukemia (ALL) | CREBBP/EP300 | Frequent | Not specified |

The most common consequence of CREBBP and EP300 mutations in cancer is the loss of their enzymatic activity. biorxiv.orgresearchgate.net These loss-of-function mutations often occur as truncating mutations (nonsense or frameshift) that result in a shortened, non-functional protein lacking the critical histone acetyltransferase (HAT) domain. cellcentric.com Another frequent type is missense mutations that cause single amino acid changes within the HAT domain itself, severely impairing its ability to bind to its cofactor, Acetyl-CoA, and acetylate substrates. cellcentric.com

These mutations effectively cripple the protein's function as a transcriptional coactivator. biorxiv.org In germinal center (GC) B-cells, where these mutations are common, this leads to reduced acetylation of key targets, including histone H3 at lysine (B10760008) 27 (H3K27ac), which is a hallmark of active enhancers. cellcentric.comresearchgate.net The resulting focal depletion of H3K27ac at enhancer regions leads to the aberrant silencing of genes that regulate B-cell signaling and immune responses, contributing to lymphomagenesis. nih.gov Interestingly, some catalytically inactive CREBBP mutants can act as "zombie enzymes"; they can still bind to transcription factors but fail to acetylate histones, thereby preventing the functional paralog, EP300, from compensating for the loss, a phenomenon known as inhibiting EP300 redundancy. biorxiv.orgresearchgate.netbohrium.com

In B-cell lymphomas, mutations in CREBBP and EP300 are predominantly monoallelic, meaning only one of the two gene copies is affected. nih.govbiorxiv.orgashpublications.org This suggests that a complete loss of the protein is detrimental to the cancer cell and that some residual activity from the wild-type allele is required for survival. nih.govresearchgate.net This phenomenon points to haploinsufficiency as a key pathogenic mechanism, where the reduction in the dosage of a functional protein to 50% is sufficient to disrupt normal cellular processes and contribute to disease. nih.govashpublications.org

Preclinical models support this concept. Mice with monoallelic inactivation of the Crebbp gene exhibit defects in hematopoietic differentiation and have an increased incidence of hematological malignancies as they age. nih.gov Similarly, in mouse models of B-cell lymphoma, heterozygous inactivation of Crebbp significantly accelerates tumor development. cellcentric.com The haploinsufficiency of CREBBP/EP300 is believed to promote lymphomagenesis by impairing tumor suppressor pathways (like p53) and immune surveillance mechanisms. biorxiv.orgashpublications.org

While less common than inactivating mutations, gain-of-function alterations in EP300 and CREBBP have also been identified in some cancers. nih.govnih.gov These mutations can lead to a hyperacetylated state within the cell. nih.gov For example, specific mutations in CREBBP have been shown to increase the acetylation of both CBP itself and other proteins like BRCA1. nih.govresearchgate.net This enhanced acetyltransferase activity can augment DNA damage repair processes, potentially conferring a survival advantage to cancer cells and contributing to resistance to therapies like radiation. nih.govresearchgate.net This suggests that in certain cellular contexts, increased EP300/CREBBP activity can be oncogenic, highlighting the dual and context-dependent role of these proteins in cancer. nih.gov

EP300 and CREBBP function as large scaffolding proteins that bring together numerous transcription factors and components of the basal transcriptional machinery to regulate gene expression. nih.gov The disruption of these protein complexes is another mechanism of aberrant function in oncogenesis. nih.gov For example, in normal germinal center B-cells, EP300/CREBBP activity is balanced by the opposing action of the BCL6/SMRT/HDAC3 repressor complex. nih.gov Mutations in CREBBP can tip this balance, leading to aberrant transcriptional silencing and promoting the development of lymphomas that become dependent on HDAC3. nih.gov

In other cancers, such as acute myeloid leukemia (AML), EP300/CREBBP are recruited by fusion proteins like AML-ETO9a, leading to the dysregulated expression of target genes, including the Hox family, which impairs myeloid differentiation. nih.gov Similarly, in chronic myeloid leukemia (CML), EP300/CREBBP are found at super-enhancer regions of key oncogenes like GATA1, MYC, and MYB, driving their expression and promoting leukemogenesis. nih.gov

Mutational Landscapes of CREBBP and EP300 Genes in Preclinical Cancer Models

Preclinical Disease Models and Contexts

The role of EP300/CREBBP in cancer is extensively studied using a variety of preclinical models. These models are crucial for understanding the pathogenic mechanisms of mutations and for testing novel therapeutic strategies. mdpi.comnih.gov

Genetically engineered mouse models have been instrumental. For instance, conditional knockout mice with GC-directed deletion of Crebbp and/or Ep300 have demonstrated their distinct and compensatory roles in B-cell development and lymphomagenesis. nih.govcellcentric.com Deletion of Ep300, but not Crebbp, was shown to impair the fitness of normal GC B-cells, while the combined loss of both genes completely prevented GC formation, revealing a synthetic lethal interaction. nih.gov

Cell line and patient-derived xenograft (PDX) models are also widely used. nih.govbiorxiv.org DLBCL cell lines with CREBBP mutations have been shown to be dependent on the remaining activity of EP300, providing a rationale for targeting EP300 in these cancers. nih.govcellcentric.com These models have been used to test the efficacy of small molecule inhibitors targeting the HAT or bromodomain activities of EP300/CREBBP, showing anti-tumor effects both in vitro and in vivo. nih.govbiorxiv.org

| Preclinical Model | Cancer Context | Key Finding |

|---|---|---|

| Conditional knockout mice (GC-directed deletion of Crebbp/Ep300) | B-cell Lymphoma (FL, DLBCL) | Demonstrated synthetic lethal interaction between CREBBP and EP300; CREBBP-deficient cells are dependent on EP300. nih.gov |

| Orthotopic xenograft models of DLBCL | Diffuse Large B-cell Lymphoma (DLBCL) | Mutational inactivation of CREBBP, but not EP300, has cell-intrinsic growth-promoting effects. nih.gov |

| DLBCL cell lines (e.g., RC-K8) | Diffuse Large B-cell Lymphoma (DLBCL) | Used for genome-wide CRISPR-Cas9 screens to identify genetic dependencies, revealing CREBBP essentiality in an EP300-deficient context. biorxiv.org |

| ALCL and HL cell line xenografts | Anaplastic Large Cell Lymphoma (ALCL), Hodgkin Lymphoma (HL) | Demonstrated in vivo efficacy of HAT and bromodomain inhibitors against tumor growth. nih.gov |

| ER+ breast cancer cell lines (e.g., MCF7) | Breast Cancer | Showed that CREBBP/EP300 HAT inhibition suppresses tumor growth by disrupting FOXA1-bound enhancers. biorxiv.orgplos.org |

Compound and Gene Name Reference Table

| Name Mentioned | Full Name / Description |

| EP300 | E1A binding protein p300 |

| CREBBP | CREB-binding protein |

| BCL6 | B-cell lymphoma 6 |

| SMRT | Silencing mediator for retinoid and thyroid hormone receptor |

| HDAC3 | Histone deacetylase 3 |

| AML-ETO9a | Acute myeloid leukemia 1-eight twenty one fusion protein (isoform 9a) |

| GATA1 | GATA binding protein 1 |

| MYC | MYC proto-oncogene |

| MYB | MYB proto-oncogene |

| p53 | Tumor protein p53 |

| BRCA1 | BRCA1 DNA repair associated |

| IRF4 | Interferon regulatory factor 4 |

| FOXA1 | Forkhead box A1 |

| Acetyl-CoA | Acetyl-Coenzyme A |

| A-485 | A small molecule inhibitor of EP300/CREBBP HAT activity |

| CPI-1612 | A potent and selective inhibitor of CREBBP/EP300 acetyltransferase activity |

| YF2 | A first-in-class histone acetyltransferase (HAT) activator |

Hematological Malignancies

In the realm of hematological cancers, inactivating mutations in the genes encoding CREBBP and, to a lesser extent, EP300 are frequently observed, particularly in lymphomas originating from germinal center (GC) B-cells. nih.govbiorxiv.org These mutations often lead to a loss of their intrinsic histone acetyltransferase function, causing widespread epigenetic dysregulation that is a critical step in the development of lymphoma.

Lymphomas

Mutations affecting CREBBP and EP300 are considered hallmark genetic events in several types of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). nih.govbiorxiv.org In FL, mutations in CREBBP are found in as many as 58.8% of cases, with EP300 mutations present in approximately 13.3% of patients. nih.gov Similarly, these mutations are highly recurrent in DLBCL. aacrjournals.org Preclinical investigations have firmly established that the loss of EP300/CREBBP function is an active driver of lymphoma. For instance, studies using shRNA to reduce Crebbp expression have demonstrated an acceleration of lymphomagenesis in mouse models of GC-derived lymphoma. nih.gov This is further supported by findings that deficiencies in both Crebbp and Ep300 promote the development of lymphomas originating from the germinal center. researchgate.net

In other lymphomas, such as Anaplastic Large Cell Lymphoma (ALCL) and classical Hodgkin Lymphoma (HL), EP300 appears to play a more direct and critical role in maintaining the viability of the cancer cells. biorxiv.org It has been shown that EP300, but not CREBBP, is a direct modulator of the oncogenic MYC/IRF4 network in these diseases. biorxiv.orgmdpi.com In Adult T-cell Leukemia-Lymphoma (ATLL), there is a notable geographic difference in the prevalence of EP300 mutations, being more common in North American (20%) than in Japanese cases. foghorntx.com

The germinal center is a dynamic microenvironment essential for the maturation of B-cells, including the processes of antibody affinity maturation and class-switch recombination. EP300 and CREBBP are key regulators of this intricate process, exhibiting both overlapping and distinct functions. nih.govcellcentric.com They exert control over the enhancer landscapes that dictate the fate of B-cells within and beyond the germinal center. nih.gov The inactivation of CREBBP disrupts the normal germinal center reaction, leading to an accumulation of GC B-cells. scispace.com This is partly attributed to the unchecked activity of the BCL6/SMRT/HDAC3 repressor complex, which silences genes required for B-cells to exit the germinal center. nih.gov CREBBP normally counteracts this repressive activity by acetylating histones at the enhancer regions of genes involved in B-cell signaling and differentiation. nih.govnih.gov

While both enzymes are fundamentally required for B-cell development and survival, they are not entirely redundant. foghorntx.com Mouse model studies have revealed that although the combined loss of Crebbp and Ep300 completely halts the formation of germinal centers, the individual deletion of Ep300 alone is sufficient to impair the fitness of GC B-cells in vivo, a phenotype not observed with the sole deletion of Crebbp. nih.gov This has led to the hypothesis that lymphomas with CREBBP mutations may develop a dependency on the remaining functional EP300. nih.gov

| Feature | Role of EP300 | Role of CREBBP |

|---|---|---|

| GC Formation | Essential; combined loss with CREBBP abrogates GC formation. nih.gov | Essential; combined loss with EP300 abrogates GC formation. nih.gov |

| GC B-cell Fitness | Deletion impairs fitness in vivo. nih.gov | Deletion does not impair fitness in vivo. nih.gov |

| Regulation of GC Exit | Regulates transcriptional programs for GC exit. nih.gov | Regulates enhancer networks controlling GC exit; loss disrupts this process. nih.govnih.gov |

| B-cell Maturation | Essential for B-cell development and survival. foghorntx.com | Essential for B-cell development and survival. foghorntx.com |

A significant consequence of EP300/CREBBP inactivation in lymphomagenesis is the facilitation of immune evasion. nih.gov Both CREBBP and EP300 are integral to the regulation of Major Histocompatibility Complex class II (MHCII) gene expression. scispace.com Inactivating mutations in CREBBP result in diminished histone H3 acetylation at MHCII gene loci, leading to a reduction in MHCII protein expression on the surface of lymphoma cells. scispace.com This impaired antigen presentation capability allows the tumor cells to evade recognition and destruction by the immune system's CD4+ T-cells. scispace.com

Beyond MHCII, EP300 has been specifically identified as a regulator of the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). In cell lines of both ALCL and HL, the inhibition of EP300/CREBBP, and more specifically the genetic deletion of EP300, results in decreased PD-L1 surface expression and mRNA levels. mdpi.com This finding suggests that therapeutic targeting of EP300 could be a strategy to enhance anti-tumor immunity by downregulating this key immune checkpoint.

| Immune Evasion Mechanism | Role of EP300 | Role of CREBBP |

|---|---|---|

| MHCII Expression | Contributes to the regulation of MHCII expression. scispace.com | Major regulator of MHCII expression; inactivation leads to downregulation. scispace.com |

| PD-L1 Expression | Directly modulates PD-L1 expression in ALCL and HL. mdpi.com | Depletion has no effect on PD-L1 expression in ALCL and HL. |

Leukemias

In Acute Lymphoblastic Leukemia (ALL), a distinct subtype is characterized by chromosomal rearrangements that fuse the ZNF384 gene with either EP300 or CREBBP. The resulting fusion proteins, such as EP300-ZNF384 and CREBBP-ZNF384, typically lack the histone acetyltransferase domain. These fusion proteins can act in a dominant-negative manner, causing a global decrease in histone acetylation. This profound epigenetic dysregulation is believed to be a primary driver of leukemogenesis in this specific subtype of ALL.

Solid Tumors

The involvement of EP300/CREBBP in the pathophysiology of solid tumors is a rapidly advancing area of cancer research, with particularly significant findings in prostate cancer.

Prostate Cancer

In the context of prostate cancer, EP300 and CREBBP are established as critical co-regulators of the androgen receptor (AR), a key transcription factor that drives the growth and progression of the disease. aacrjournals.orgscispace.com The expression levels of both EP300 and CREBBP have been observed to correlate with AR expression in advanced stages of prostate cancer. aacrjournals.org Pharmacological inhibition of the acetyltransferase activity of EP300/CREBBP has been demonstrated to significantly disrupt the AR-regulated gene expression program and reduce the binding of AR to chromatin, an effect that is primarily achieved by downregulating the expression of the AR gene itself. nih.govfoghorntx.com

Moreover, the influence of EP300/CREBBP extends to other pivotal transcription factors in prostate cancer, including the glucocorticoid receptor (GR) and FOXA1. foghorntx.comnih.gov The inhibition of GR-mediated transcription by EP300/CREBBP inhibitors is not a result of reduced GR expression, but rather a consequence of diminished binding of FOXA1 to chromatin, which in turn restricts the signaling capacity of GR. nih.govfoghorntx.com

EP300/CREBBP inhibitors also hold promise for overcoming therapeutic resistance, particularly to the antiandrogen drug enzalutamide (B1683756). Prostate cancer cells that have developed resistance to enzalutamide have shown heightened sensitivity to EP300/CREBBP inhibitors. This increased vulnerability is linked to the downregulation of genes associated with ribosomal biogenesis and MYC activity following treatment with these inhibitors. These findings strongly suggest that targeting the EP300/CREBBP axis could represent a valuable therapeutic approach for patients with advanced, treatment-resistant prostate cancer.

| Pathway/Process | Role of EP300/CREBBP |

|---|---|

| Androgen Receptor (AR) Signaling | Co-regulators of AR-mediated transcription; inhibition disrupts AR signaling by downregulating AR expression. nih.govaacrjournals.orgfoghorntx.com |

| Glucocorticoid Receptor (GR) Signaling | Inhibition restricts GR signaling by diminishing FOXA1 chromatin binding. nih.govfoghorntx.com |

| Therapy Resistance (Enzalutamide) | Inhibitors show increased efficacy in resistant cells by affecting the MYC/ribosomal protein axis. |

Estrogen Receptor Positive Breast Cancer

The transcriptional coactivators CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) are pivotal in the pathophysiology of estrogen receptor-positive (ER+) breast cancer. nih.govbiorxiv.org These proteins are essential components of the estrogen receptor (ER) transcriptional complex, where their histone acetyltransferase (HAT) activity is critical for ER signaling. nih.govnih.gov EP300/CREBBP function by directly acetylating the estrogen receptor, which enhances its ability to bind to DNA and activate transcription. nih.govbiorxiv.org Beyond direct receptor modification, they are also thought to create regions of hyperacetylation in chromatin, facilitating the recruitment of other transcriptional machinery. nih.govbiorxiv.org

Inhibition of the acetyltransferase activity of EP300/CREBBP has emerged as a promising therapeutic strategy. nih.gov Preclinical studies using potent and selective inhibitors like CPI-1612 and A-485 have demonstrated significant suppression of in vitro and in vivo growth of ER+ breast cancer cell line models. nih.govnih.govmdpi.com This inhibition works in a manner that is orthogonal to direct ER targeting, suggesting it could be effective in cases of resistance to standard anti-estrogen therapies. nih.govbiorxiv.org Mechanistically, EP300/CREBBP inhibition suppresses ER-dependent transcription by specifically targeting lineage-specific enhancers that are defined by the pioneer transcription factor FOXA1. nih.govbiorxiv.org This leads to a global inhibition of estrogen-regulated genes, including key oncogenes like MYC and CCND1, thereby inducing senescence and inhibiting cancer cell growth. nih.govresearchgate.net

| Cell Line | Inhibitor | Key Findings | Reference(s) |

| MCF-7 | CPI-1612 | Suppressed ER-dependent transcription. | nih.gov |

| T47D | CPI-1612 | Suppressed ER-dependent transcription. | nih.gov |

| ZR751 | CPI-1612 | Suppressed ER-dependent transcription. | nih.gov |

| MCF-7 | A-485 | Downregulated ER, c-Myc, and Cyclin D1; inhibited growth by inducing senescence. | nih.govmdpi.com |

| MCF-7 | GNE-049 | Attenuated estrogen-induced c-Myc and Cyclin D1 expression; inhibited growth. | mdpi.com |

Androgen Receptor Positive Breast Cancer

In the context of breast cancers that are negative for the estrogen receptor but positive for the androgen receptor (AR), particularly triple-negative breast cancer (TNBC) cell lines, EP300/CREBBP play a significant role in cell proliferation. aacrjournals.org Genetic and chemical approaches have revealed that the bromodomains of EP300/CREBBP are critical for supporting the proliferation of AR-positive TNBC cell lines like MDA-MB-453. aacrjournals.org

The mechanism of action involves the regulation of AR-dependent transcriptional programs. Inhibition of the EP300/CREBBP bromodomains leads to the downregulation of genes associated with super-enhancers. aacrjournals.org These super-enhancers are genomic regions that are occupied by very high levels of the androgen receptor in these specific cancer cells. aacrjournals.org Treatment with EP300/CREBBP bromodomain inhibitors was shown to decrease the expression of an AR-dependent gene signature and reduce levels of H3K27 acetylation at AR-binding sites. aacrjournals.org This suggests that targeting the bromodomains of EP300/CREBBP could be a potential therapeutic avenue for this subset of breast cancers. aacrjournals.org

| Cell Line | Target | Key Findings | Reference(s) |

| MDA-MB-453 | EP300/CREBBP Bromodomains | Inhibition downregulated AR-dependent gene expression and decreased H3K27ac levels at AR-binding sites, affecting proliferation. | aacrjournals.org |

Head and Neck Squamous Cell Carcinoma

In Head and Neck Squamous Cell Carcinoma (HNSCC), the genes CREBBP and EP300 are collectively mutated in approximately 13% of cases. grantome.combiorxiv.org These mutations are often associated with resistance to radiation therapy and a poorer prognosis for patients. biorxiv.orgresearchgate.netbiorxiv.org The homologous proteins EP300 and CREBBP have overlapping functions, and their role in HNSCC is linked to the DNA damage response. biorxiv.org

Preclinical research has identified a potential therapeutic strategy known as synthetic lethality or synthetic cytotoxicity in the context of these mutations. grantome.combiorxiv.org The concept relies on the functional redundancy of the two proteins. In a tumor with a mutated, non-functional CREBBP gene, the cancer cell becomes dependent on the remaining functional EP300 protein. Subsequent inhibition of EP300 (either through genetic knockdown or chemical inhibitors) in these CREBBP-mutant cells leads to increased sensitivity to DNA-damaging treatments like radiation. biorxiv.orgnih.gov For instance, knockdown of CREBBP in a CREBBP-mutant HNSCC cell line (UM-SCC-22a) resulted in significant radiosensitization. biorxiv.orgnih.gov This effect is attributed to an increase in DNA damage and the inhibition of homologous recombination repair pathways. biorxiv.orgresearchgate.net Therefore, inhibiting the HAT activity of the remaining functional paralog presents a targeted approach to sensitize these genetically defined tumors to standard therapies. grantome.combiorxiv.org

| Cell Line Model | Genetic Context | Intervention | Outcome | Reference(s) |

| UM-SCC-22a | CREBBP mutant, EP300 wild-type | CREBBP knockdown + radiation | Significant radiosensitization. | biorxiv.orgnih.gov |

| UM-SCC-25 | EP300 mutant, CREBBP wild-type | EP300 knockdown + radiation | Significant radiosensitization. | nih.gov |

| HNSCC Models | CREBBP or EP300 mutation | Inhibition of HAT function + radiation | Increased DNA damage, repression of homologous recombination, and radiosensitization. | biorxiv.orgnih.gov |

EP300/CREBBP Involvement in Non-Oncological Disease Models (e.g., Rubinstein-Taybi Syndrome)

Mutations in the CREBBP and EP300 genes are the cause of Rubinstein-Taybi Syndrome (RSTS), a rare autosomal dominant congenital disorder. mdpi.comnih.gov RSTS is characterized by intellectual disability, growth retardation, distinct facial features, and skeletal abnormalities, such as broad thumbs and big toes. mdpi.comresearchgate.net Mutations in CREBBP account for the majority of cases (RSTS type 1), while a smaller percentage are caused by mutations in its homolog, EP300 (RSTS type 2). mdpi.comnih.gov

Both proteins are crucial histone acetyltransferases that act as transcriptional coactivators, playing a vital role in normal development. nih.govresearchgate.net The loss of one functional copy of either gene (haploinsufficiency) leads to aberrant chromatin regulation, which is believed to be the underlying cause of the disorder. nih.gov While the two genes cause a clinically similar syndrome, some phenotypic differences have been noted. For instance, patients with EP300 mutations may present with a milder skeletal phenotype. researchgate.net Furthermore, research has identified that specific missense variants in particular regions of CREBBP and EP300 can result in a different phenotype that does not resemble classic RSTS, highlighting the complex genotype-phenotype correlations associated with these genes. nih.gov

Preclinical Therapeutic Strategies and Modalities Involving Ep300/crebbp in 8

Monotherapy Approaches in Preclinical Cancer Models

The application of Ep300/CREBBP-IN-8 as a single agent has demonstrated notable preclinical efficacy in curbing cancer cell growth and proliferation across various cancer types.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of cancer cells in vitro. For instance, it has demonstrated inhibitory effects on the growth of LK2 and TE-8 cancer cell lines. medchemexpress.com The antiproliferative effects are often associated with the compound's ability to interfere with critical oncogenic signaling pathways. For example, in hematological malignancies, inhibition of CREBBP/EP300 can lead to the downregulation of key oncogenes such as MYC, MYB, and IRF4, resulting in anti-proliferative effects. mdpi.com Similarly, in androgen receptor (AR)-positive breast cancer cells, inhibitors of the CREBBP/EP300 bromodomains have been shown to cause cell-cycle arrest, primarily in the G0–G1 phase. aacrjournals.org

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| LK2 | Not Specified | Growth inhibition (GI50 of 85.917 µM) | medchemexpress.com |

| TE-8 | Not Specified | Growth inhibition (GI50 of 112.922 µM) | medchemexpress.com |

| MDA-MB-453 | AR-Positive Breast Cancer | G0–G1 phase cell-cycle arrest | aacrjournals.org |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Downregulation of IRF4 and cMYC, leading to decreased viability | mdpi.comnih.gov |

| Leukemia Cell Lines | Leukemia | Downregulation of GATA1, MYC, and their target genes | mdpi.com |

Suppression of Tumor Growth in Xenograft Models

The antitumor activity of EP300/CREBBP inhibitors has been validated in in vivo xenograft models. Oral administration of this compound has been shown to inhibit tumor proliferation in mice, resulting in a 42% reduction in tumor volume. medchemexpress.com In models of ER+ breast cancer, the inhibitor CPI-1612, which also targets CREBBP/EP300 acetyltransferase activity, led to a dose-dependent inhibition of tumor growth in MCF7 xenografts. plos.orgbiorxiv.org Similarly, in diffuse large B-cell lymphoma (DLBCL) xenograft models, mutational inactivation of CREBBP has been shown to have growth-promoting effects, which can be targeted by EP300 inhibition. nih.gov Furthermore, knockdown of CREBBP has been demonstrated to suppress tumor growth in ovarian cancer xenograft models. jcancer.org

| Xenograft Model | Cancer Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse model | Not Specified | This compound | 42% inhibition of tumor volume | medchemexpress.com |

| MCF7 | ER+ Breast Cancer | CPI-1612 (CREBBP/EP300 inhibitor) | Dose-dependent inhibition of tumor growth | plos.orgbiorxiv.org |

| SU-DHL-6 | CREBBP/EP300-mutated Lymphoma | YF2 (HAT activator) | Significantly smaller tumor volumes and delayed tumor growth | biorxiv.org |

| A20 | CREBBP/EP300-mutated Lymphoma | YF2 (HAT activator) | Significantly smaller tumor volumes in combination with anti-PD-L1 | biorxiv.org |

| Ovarian Cancer Cell Line | Ovarian Cancer | CREBBP knockdown | Suppressed tumor growth | jcancer.org |

Combination Therapeutic Strategies in Preclinical Studies

To enhance therapeutic efficacy and overcome potential resistance mechanisms, this compound and other inhibitors of this pathway are being explored in combination with various other anticancer agents.

Synthetic Cytotoxicity with DNA Damaging Agents (e.g., Radiation)

A promising strategy involves combining EP300/CREBBP inhibition with DNA damaging agents like radiation. researchgate.netbiorxiv.org In head and neck squamous cell carcinoma (HNSCC) models with CREBBP/EP300 mutations, inhibition of the histone acetyltransferase (HAT) function has been shown to induce synthetic cytotoxicity when combined with radiation. biorxiv.orgnih.govbiorxiv.org This effect is attributed to increased DNA damage due to the inhibition of homologous recombination repair pathways. researchgate.netbiorxiv.org The combination leads to increased apoptosis specifically in CREBBP mutant cells following radiation. biorxiv.orgbiorxiv.org

Combination with Other Epigenetic Modulators (e.g., KDM6A inhibitors, HDAC inhibitors, EZH2 inhibitors)

Combining EP300/CREBBP inhibitors with other epigenetic modulators has shown synergistic effects in preclinical models.

KDM6A inhibitors: In multiple myeloma, the combination of a CREBBP/EP300 inhibitor with a KDM6A inhibitor has been shown to significantly improve therapeutic effects. nih.gov This is based on the rationale that these two classes of epigenetic regulators have opposing effects on histone methylation and acetylation, and their combined inhibition can lead to a more profound and sustained suppression of oncogenic gene expression. nih.gov

HDAC inhibitors: There is a strong rationale for combining EP300/CREBBP inhibitors with histone deacetylase (HDAC) inhibitors. In CREBBP-mutant diffuse large B-cell lymphoma (DLBCL), there is a synthetic lethal relationship with EP300, and these cells may be sensitive to HDAC inhibitors. ashpublications.orgnih.gov In multiple myeloma, treatment with an HDAC3 inhibitor can restore the expression of major histocompatibility complex (MHC) genes that are downregulated by KDM6A loss, suggesting a potential for combination with agents that modulate histone acetylation. ashpublications.org The combination of the EZH2 inhibitor GSK126 and the pan-HDAC inhibitor romidepsin (B612169) has demonstrated potent synergy in lymphoma cell lines with EZH2 dysregulation. nih.gov

EZH2 inhibitors: The combination of EP300/CREBBP inhibitors with EZH2 inhibitors is another area of active investigation. mdpi.comthno.org In germinal center-derived lymphomas, where mutations in both CREBBP/EP300 and EZH2 are common, dual targeting of these pathways may be beneficial. biorxiv.orgbiorxiv.org It is hypothesized that these mutations cooperate to suppress immune regulation, and this could be counteracted by combined HAT activation and EZH2 inhibition. biorxiv.orgbiorxiv.org

Combination with Targeted Therapies (e.g., Androgen Receptor Antagonists, KRAS inhibitors, CDK4/6 inhibitors)

Combining EP300/CREBBP inhibitors with targeted therapies has the potential to overcome resistance and enhance treatment efficacy.

Androgen Receptor (AR) Antagonists: In prostate cancer, the AR signaling pathway is a key therapeutic target. hematologyandoncology.net EP300/CBP inhibitors have been shown to synergize with AR antagonists. biorxiv.org This is particularly relevant in castration-resistant prostate cancer (CRPC), where resistance to AR antagonists can develop. nih.gov Since many AR variants that confer resistance still rely on CREBBP/EP300 for their activity, combining an EP300/CBP inhibitor with an AR antagonist could be a strategy to overcome resistance. aacrjournals.orgaacrjournals.org

KRAS inhibitors: For cancers driven by KRAS mutations, combining a CBP/p300 bromodomain inhibitor with a KRAS inhibitor has been found to be more effective than either agent alone. google.com A dual BET/EP300 inhibitor, XP-524, has been shown to down-regulate KRAS expression and has demonstrated efficacy in pancreatic cancer models, which are frequently driven by KRAS mutations. pnas.org

CDK4/6 inhibitors: In estrogen receptor-positive (ER+) breast cancer, there is a strong rationale for combining EP300/CBP inhibitors with CDK4/6 inhibitors. foghorntx.combiospace.comastx.com Preclinical studies have shown that treatment with a CBP degrader synergizes with the CDK4/6 inhibitor abemaciclib. biospace.com This combination has shown to provide a combinatorial benefit in ER+ breast cancer cell lines. foghorntx.com

Combination with Immunotherapeutic Agents (e.g., Anti-PD-L1 antibodies)

The combination of EP300/CREBBP inhibitors with immune checkpoint blockade, particularly anti-PD-L1 antibodies, represents a promising strategy to enhance anti-tumor immunity. Research indicates that the EP300/CREBBP acetyltransferases are directly involved in regulating the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. nih.govresearchgate.netresearchgate.net

In preclinical models of prostate cancer, the p300/CBP inhibitor A-485 has been shown to dramatically enhance the efficacy of anti-PD-L1 blockade treatment. nih.gov Mechanistically, p300/CBP can be recruited to the promoter of the CD274 gene (which encodes PD-L1) by transcription factors like IRF-1. nih.govresearchgate.net This recruitment leads to the acetylation of histones at the promoter, subsequently driving PD-L1 transcription. nih.govresearchgate.net Inhibition of p300/CBP with A-485 abrogates this process, blocking both intrinsic and interferon-gamma (IFN-γ)-induced PD-L1 expression on cancer cells and within exosomes. nih.gov This reduction in PD-L1 expression helps to reactivate T-cell function, making the tumors more susceptible to attack when combined with an anti-PD-L1 antibody. nih.gov

Similarly, in models of Anaplastic Large Cell Lymphoma (ALCL) and Hodgkin Lymphoma (HL), EP300 was found to mediate PD-L1 expression and immune escape. researchgate.netresearchgate.net Treatment with either the HAT inhibitor A-485 or the bromodomain inhibitor CPI-637 suppressed PD-L1-mediated immune evasion in vitro. researchgate.netresearchgate.net These findings provide a strong rationale for combining EP300/CREBBP inhibitors with immunotherapy to overcome resistance to checkpoint blockade. nih.gov

Targeting Specific Protein Domains (e.g., HAT vs. Bromodomain)

The EP300 and CREBBP proteins are complex enzymes featuring multiple functional domains, most notably the histone acetyltransferase (HAT) domain and the bromodomain (BRD). These domains offer distinct therapeutic targets, and strategies have been developed to inhibit each one specifically. cellcentric.comresearchgate.netaacrjournals.orgaacrjournals.org

The HAT domain is the catalytic core responsible for transferring an acetyl group to lysine (B10760008) residues on histones and other proteins. researchgate.net The bromodomain acts as a "reader" of these acetylation marks, binding to acetylated lysines and anchoring the protein to specific chromatin regions to regulate gene expression. researchgate.net

Small molecules have been developed to selectively target either the HAT domain or the bromodomain, and studies show they can have different, and sometimes synergistic, effects.

HAT Inhibitors : Compounds like A-485 and CU329 directly inhibit the enzymatic activity of EP300/CREBBP. nih.govcellcentric.com

Bromodomain Inhibitors : Molecules such as CCS1477, I-CBP112, and CPI-637 prevent the EP300/CREBBP proteins from binding to acetylated histones, thereby displacing them from chromatin. cellcentric.comresearchgate.netnih.gov

In ALCL and HL, both HAT and bromodomain inhibitors were shown to be effective, repressing the expression of key oncogenic transcription factors like MYC and IRF4. nih.gov However, research in ALCL also revealed that depleting EP300 had markedly different effects on gene expression compared to depleting CREBBP, suggesting the two paralogues have distinct roles. nih.gov For instance, EP300 depletion repressed a set of genes including MYC, IRF4, and HLA genes, while CREBBP depletion had almost the opposite effect. nih.gov

This functional distinction underscores the complexity of targeting these proteins. Furthermore, combining HAT and bromodomain inhibitors has been shown to produce synergistic effects in inhibiting prostate cancer cell proliferation, suggesting that dual targeting may be a more effective strategy. researchgate.net

| Target Domain | Example Inhibitor(s) | Mechanism of Action | Key Downstream Effects | Reference(s) |

|---|---|---|---|---|

| HAT (Histone Acetyltransferase) | A-485, CU329 | Inhibits the "writer" function, preventing acetylation of histones and other proteins. | Reduces expression of oncogenes like MYC and IRF4; blocks PD-L1 transcription. | nih.govcellcentric.comnih.gov |

| BRD (Bromodomain) | CCS1477, CPI-637, I-CBP112 | Blocks the "reader" function, preventing binding to acetylated lysines and displacing the protein from chromatin. | Inhibits oncogenic transcription programs driven by MYC, IRF4, and AR; can reduce histone acetylation at enhancers. | cellcentric.comaacrjournals.orgaacrjournals.orgnih.gov |

Development of EP300/CREBBP Activators for Specific Mutational Contexts (e.g., YF2 for monoallelic HAT mutations)

In contrast to inhibition, a novel therapeutic strategy involves the activation of EP300/CREBBP. This approach is particularly relevant for cancers like germinal center (GC)-derived B-cell lymphomas, where inactivating, monoallelic mutations in CREBBP or EP300 are common. biorxiv.orgbiorxiv.orgnih.gov These mutations result in haploinsufficiency, where one functional allele remains. The strategy aims to pharmacologically boost the activity of the remaining wild-type enzyme to overcome the deficit caused by the mutated allele. biorxiv.orgnih.gov

YF2 is a first-in-class, cell-permeable HAT activator developed for this purpose. biorxiv.orgbiorxiv.orgresearchgate.net It functions by allosterically binding to the bromo/RING domains of CREBBP/p300, which increases the enzyme's auto-acetylation and subsequent activation. biorxiv.orgnih.govnih.govbiorxiv.org

Preclinical studies have demonstrated the therapeutic potential of YF2 in lymphoma models with monoallelic CREBBP/EP300 mutations. biorxiv.orgbiorxiv.org

Selective Cytotoxicity : YF2 induces selective cell death in HAT-mutated lymphoma cell lines. biorxiv.orgbiorxiv.orgnih.gov

Target Acetylation : The compound increases CREBBP/p300-mediated acetylation of key targets, including histone H3K27, the tumor suppressor p53, and the proto-oncogene BCL6. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org Acetylation of BCL6 abrogates its oncogenic activity. biorxiv.orgbiorxiv.org

Immune Modulation : Treatment with YF2 transcriptionally activates numerous immunological pathways. biorxiv.orgbiorxiv.orgashpublications.org It upregulates the expression of MHC class I and II genes, enhancing antigen presentation on B cells. biorxiv.orgashpublications.org This effect can turn an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy. biorxiv.org

Synergy with Immunotherapy : Combination therapy with YF2 and an anti-PD-L1 antibody led to a significant decrease in tumor size and improved survival compared to either treatment alone in a mouse lymphoma model. biorxiv.orgbiorxiv.org

This activation strategy provides a powerful proof-of-concept for treating malignancies driven by the monoallelic loss of function of key epigenetic regulators. biorxiv.orgresearcher.life

| Compound | Mechanism | Therapeutic Context | Key Preclinical Findings | Reference(s) |

|---|---|---|---|---|

| YF2 | Allosteric activator of the EP300/CREBBP HAT domain. | Cancers with monoallelic inactivating mutations in CREBBP or EP300 (e.g., GC-derived B-cell lymphomas). | - Selectively cytotoxic in HAT-mutated cells.

| biorxiv.orgbiorxiv.orgnih.govnih.govashpublications.org |

Advanced Preclinical Research Methodologies and Future Directions

Genetic Manipulation in Preclinical Models

The CRISPR/Cas9 system has revolutionized the study of gene function and is a powerful tool in preclinical research on EP300/CREBBP inhibitors. It can be used to create knockout cell lines for CREBBP or EP300 to mimic the effects of complete inhibition and to study synthetic lethal interactions. biorxiv.orgbiorxiv.orgnih.govnih.gov

Genome-wide CRISPR-Cas9 screens have been instrumental in identifying genetic dependencies in cancer cells. For example, such screens have revealed a synthetic lethal interaction between CREBBP and EP300 in diffuse large B-cell lymphoma (DLBCL). biorxiv.orgnih.govnih.gov This means that cells with a mutation in one of these genes are highly dependent on the function of the other, making the remaining functional paralog an attractive therapeutic target. biorxiv.orgbiorxiv.orgnih.gov

CRISPR-based gene editing has been used to create isogenic cell lines with specific mutations in the KAT domain of CREBBP, allowing for detailed studies of how these mutations affect protein function and cellular phenotype. researchgate.net These genetically engineered cell lines are invaluable for validating the mechanism of action of EP300/CREBBP inhibitors and for understanding the differential responses of wild-type versus mutant cells to these compounds. cellcentric.combiorxiv.org

shRNA Screening for Target Identification and Validation

Short hairpin RNA (shRNA) screening has been a valuable tool in functional genomics for identifying and validating therapeutic targets. In the context of EP300 and CREBBP, functional genomic screens have been instrumental in uncovering the synthetic lethal relationship between these two highly homologous proteins. foghorntx.com In cancer cells with loss-of-function mutations in one paralog (e.g., CREBBP), the cells become highly dependent on the function of the other (EP300). An shRNA screen can systematically knock down the expression of thousands of genes, and in CREBBP-mutant cells, shRNAs targeting EP300 would lead to a significant decrease in cell viability, thus validating EP300 as a therapeutic target in this context.

Furthermore, in vivo shRNA screening has been employed to identify targets that can enhance the efficacy of other treatments. For instance, such screens have identified the histone acetyltransferases CREBBP and EP300 as targets for radiosensitization in tumors with corresponding mutations. This suggests that inhibiting EP300/CREBBP could make cancer cells more susceptible to radiation therapy.

Conditional Gene Deletion Mouse Models

Conditional gene deletion mouse models have provided direct genetic evidence for the distinct and overlapping roles of EP300 and CREBBP in both normal physiology and disease. These models, which allow for the tissue-specific and temporal inactivation of a gene, have been crucial in overcoming the embryonic lethality observed in mice with a complete knockout of either Ep300 or Crebbp.

In the context of hematological malignancies, conditional mouse models where Ep300 and/or Crebbp were specifically deleted in germinal center (GC) B cells have been developed. These studies revealed that while EP300 and CREBBP have some distinct transcriptional targets, they also have compensatory roles. The combined loss of both genes was found to completely abrogate GC formation, highlighting a synthetic lethal interaction. This genetic evidence provides a strong rationale for the therapeutic targeting of EP300 in CREBBP-deficient lymphomas.

Preclinical Model Systems

Organoid and 3D Culture Models